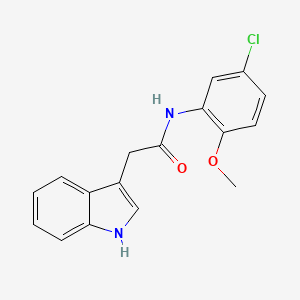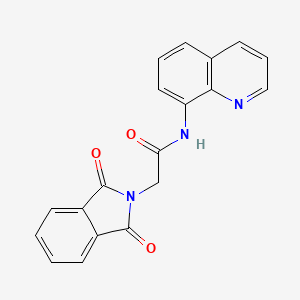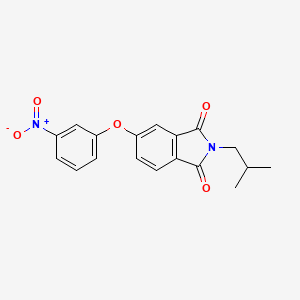
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitro group, a methyl group, and a dimethylphenyl group attached to a benzamide core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., chlorine, bromine) for halogenation.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(3,5-dimethylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 3,5-dimethylaniline.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dimethylphenyl)-4-methylbenzamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
N-(3,5-dimethylphenyl)-3-nitrobenzamide: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.
N-(3,5-dimethylphenyl)-4-nitrobenzamide: Another isomer with different substitution, affecting its reactivity and applications.
Uniqueness
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups, which influence its electronic properties and reactivity. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-5-4-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQNHMYTICAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)

![ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate](/img/structure/B5830681.png)

![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)
